1-(3-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea
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Overview
Description
3-[(3-Chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, a phenyl group, and a pyridinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea typically involves the reaction of 3-chlorobenzylamine with phenyl isocyanate and 2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[(3-chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate: A related compound with a similar structure but different functional groups.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a chlorophenyl group and a pyridinyl group.
Uniqueness
3-[(3-Chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClN3O |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-phenyl-1-pyridin-2-ylurea |
InChI |
InChI=1S/C19H16ClN3O/c20-16-8-6-7-15(13-16)14-23(18-11-4-5-12-21-18)19(24)22-17-9-2-1-3-10-17/h1-13H,14H2,(H,22,24) |
InChI Key |
SWVDWLHHQALOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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